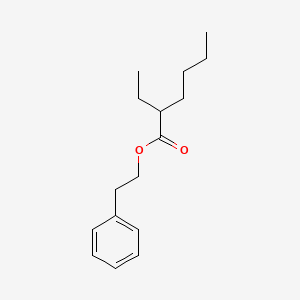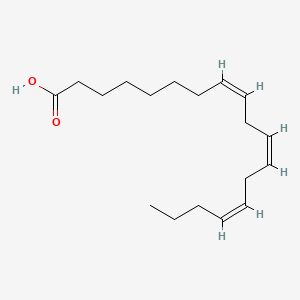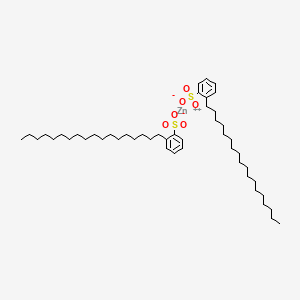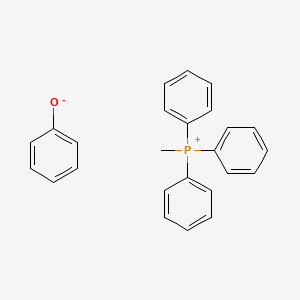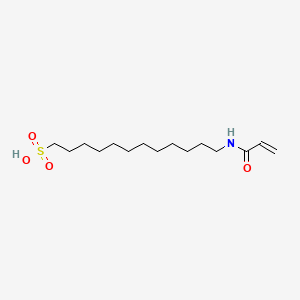
((1-Oxoallyl)amino)dodecanesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1-Oxoallyl)amino)dodecanesulphonic acid: is a synthetic organic compound with the molecular formula C15H29NO4S It is characterized by the presence of an oxoallyl group attached to an amino group, which is further connected to a dodecanesulphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Oxoallyl)amino)dodecanesulphonic acid typically involves the reaction of dodecanesulphonic acid with an oxoallyl amine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps such as crystallization or chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ((1-Oxoallyl)amino)dodecanesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoallyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: ((1-Oxoallyl)amino)dodecanesulphonic acid is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biochemical processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used as a surfactant or emulsifying agent. Its ability to interact with various substances makes it valuable in formulations for detergents, cosmetics, and other products.
Mecanismo De Acción
The mechanism of action of ((1-Oxoallyl)amino)dodecanesulphonic acid involves its interaction with specific molecular targets. The oxoallyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The sulfonic acid moiety enhances the compound’s solubility and facilitates its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
((1-Oxoallyl)amino)hexanesulphonic acid: A shorter-chain analogue with similar chemical properties but different physical characteristics.
((1-Oxoallyl)amino)octanesulphonic acid: Another analogue with an intermediate chain length, offering a balance between solubility and hydrophobicity.
Uniqueness: ((1-Oxoallyl)amino)dodecanesulphonic acid stands out due to its longer carbon chain, which provides unique solubility and interaction properties. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in surfactants and emulsifiers.
Propiedades
Número CAS |
93983-64-3 |
|---|---|
Fórmula molecular |
C15H29NO4S |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
12-(prop-2-enoylamino)dodecane-1-sulfonic acid |
InChI |
InChI=1S/C15H29NO4S/c1-2-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-21(18,19)20/h2H,1,3-14H2,(H,16,17)(H,18,19,20) |
Clave InChI |
RNMMELLEIGPDFV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCCCCCCCCCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


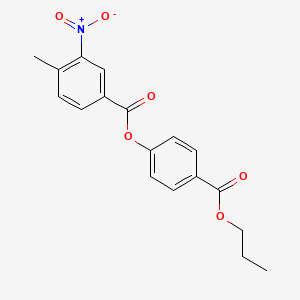
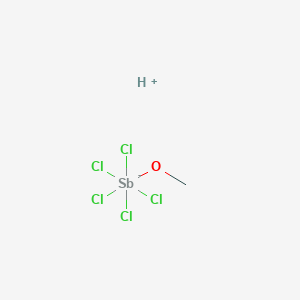


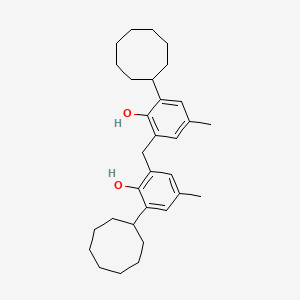
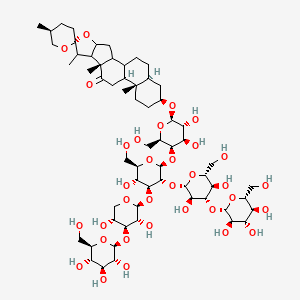
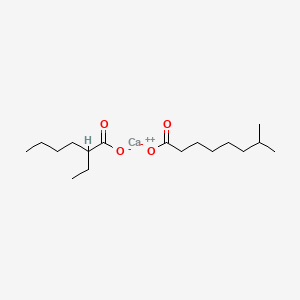
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
